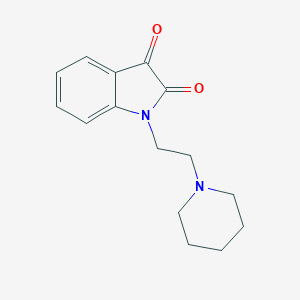

1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione

Descripción

Propiedades

IUPAC Name |

1-(2-piperidin-1-ylethyl)indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c18-14-12-6-2-3-7-13(12)17(15(14)19)11-10-16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVRMGYEEWZCGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCN2C3=CC=CC=C3C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione, a derivative of isatin with significant potential in medicinal chemistry and drug development. Isatin and its N-substituted analogs are recognized for a wide array of biological activities, including but not limited to, anticancer, antiviral, and anti-inflammatory properties.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the synthetic route, mechanistic insights, and practical laboratory protocols. We will delve into the rationale behind the chosen synthetic strategy, provide a step-by-step experimental procedure, and discuss the analytical techniques for the characterization of the final product.

Introduction: The Significance of N-Substituted Isatin Derivatives

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound that serves as a privileged scaffold in medicinal chemistry.[2] The isatin core is present in a variety of natural products and has been the starting point for the synthesis of numerous biologically active molecules.[3] N-alkylation of the isatin nitrogen is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, often leading to enhanced biological activity.[4] The introduction of a 2-(piperidin-1-yl)ethyl group at the N-1 position of the isatin ring is of particular interest as the piperidine moiety is a common feature in many approved drugs and is known to influence properties such as solubility, lipophilicity, and receptor binding.

The synthesis of 1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione is a key step in the development of novel therapeutic agents. This guide will focus on a robust and reproducible synthetic method, providing the necessary details for its successful implementation in a laboratory setting.

Synthetic Strategy: N-Alkylation of Isatin

The most direct and widely employed method for the synthesis of 1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione is the N-alkylation of isatin with a suitable alkylating agent, in this case, 1-(2-chloroethyl)piperidine. This reaction proceeds via a nucleophilic substitution mechanism, where the isatin anion acts as the nucleophile.

Overview of the Reaction

The overall synthetic transformation is depicted in the following scheme:

Caption: General scheme for the N-alkylation of isatin.

Mechanistic Insights

The N-alkylation of isatin is a classic example of a Williamson ether synthesis-type reaction, but on a nitrogen atom. The mechanism involves two key steps:

-

Deprotonation of Isatin: A base, typically a carbonate such as potassium carbonate (K₂CO₃), deprotonates the acidic N-H proton of the isatin ring to form the isatin anion. The resulting anion is stabilized by resonance, with the negative charge delocalized over the adjacent carbonyl groups.

-

Nucleophilic Attack: The isatin anion then acts as a nucleophile and attacks the electrophilic carbon atom of 1-(2-chloroethyl)piperidine, which bears a partial positive charge due to the electron-withdrawing chlorine atom. This results in the displacement of the chloride leaving group and the formation of the N-C bond, yielding the desired product.

Caption: Mechanistic pathway of isatin N-alkylation.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione. The protocol is adapted from established methods for the N-alkylation of isatin and its derivatives.[2]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Supplier Notes |

| Isatin | 147.13 | 91-56-5 | Reagent grade, >98% purity |

| 1-(2-Chloroethyl)piperidine hydrochloride | 184.11 | 2008-75-5 | Reagent grade, >98% purity |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 584-08-7 | Finely powdered and dried before use |

| N,N-Dimethylformamide (DMF) | 73.09 | 68-12-2 | Anhydrous grade, stored over molecular sieves |

| Ethyl Acetate | 88.11 | 141-78-6 | ACS grade, for extraction and chromatography |

| Hexane | 86.18 | 110-54-3 | ACS grade, for chromatography |

| Deionized Water | 18.02 | 7732-18-5 | For workup |

| Brine (saturated NaCl solution) | - | - | For workup |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | For drying organic layers |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isatin (1.47 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Solvent Addition: Add 30 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Addition of Alkylating Agent: To the stirred suspension, add 1-(2-chloroethyl)piperidine hydrochloride (1.84 g, 10 mmol). Note: The free base can be generated in situ, or it can be prepared beforehand by neutralizing the hydrochloride salt.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into 100 mL of ice-cold deionized water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione.

Caption: Experimental workflow for the synthesis.

Product Characterization

| Property | Expected Value/Characteristics for the Bromo-Analog[2] |

| Appearance | Crystalline solid |

| Melting Point | 136-138 °C |

| ¹H NMR (CDCl₃) | δ (ppm): 7.96-7.30 (m, 3H, Ar-H), 3.06-3.00 (t, 2H, N-CH₂), 2.62-2.50 (t, 2H, CH₂-N), 2.24 (d, 4H, piperidyl), 1.50-1.00 (m, 6H, piperidyl) |

| Mass Spectrometry | FAB-MS: m/z 337.21 (M⁺ for C₁₅H₁₇BrN₂O₂) |

| IR (KBr) | Characteristic peaks for C=O (amide and ketone), C-N, and aromatic C-H stretching. |

It is important to note that the spectral data for the title compound, 1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione, will differ slightly, particularly in the aromatic region of the ¹H NMR spectrum due to the absence of the bromine substituent, and the molecular weight will be lower.

Safety Considerations

-

Isatin: May cause skin and eye irritation.

-

1-(2-Chloroethyl)piperidine hydrochloride: Toxic if swallowed. Causes skin irritation and serious eye damage.

-

N,N-Dimethylformamide (DMF): Harmful in contact with skin or if inhaled. Suspected of damaging fertility or the unborn child.

-

Potassium Carbonate: Causes serious eye irritation.

All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

This guide has provided a detailed and practical framework for the synthesis of 1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione. The N-alkylation of isatin is a reliable and efficient method for accessing this and other N-substituted derivatives. By understanding the underlying reaction mechanism and following the detailed experimental protocol, researchers can confidently synthesize this valuable compound for further investigation in drug discovery and development programs. The characterization data of a close analog has been provided as a benchmark for product validation.

References

-

Sonawane, R. P., & Tripathi, R. R. (2013). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. International Letters of Chemistry, Physics and Astronomy, 12, 30-36. [Link]

- Srinivas, B., et al. (2010). Synthesis and Screening of New Isatin Derivatives. Der Pharma Chemica, 2(6), 378-384.

- Wang, C., et al. (2017). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. IOP Conference Series: Materials Science and Engineering, 231, 012098.

- Bhatnagar, A., et al. (2020). Design, Synthesis, Characterization and Biological Activities of Recent Isatin Derivatives with Proven Pharmacophoric Moiety. Asian Journal of Chemistry, 32(11), 2731-2736.

-

Shree Ganesh Chemicals. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers. [Link]

- Patel, D. R., & Patel, N. B. (2011). Synthesis and biological activity of some new phthalimide derivatives. Der Pharma Chemica, 3(6), 463-473.

- Shalof, R. T., Tawfik, E. H., & Fadda, A. A. (2018). Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. Chemical Sciences Journal, 9(3), 1-6.

- Meshram, J. S., et al. (2012). Recent applications of isatin in the synthesis of organic compounds. ARKIVOC, 2012(1), 1-43.

- Cole, D. C., et al. (2005). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)

- International Journal of Scientific & Technology Research. (2019). Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives. VOLUME 8, ISSUE 11, NOVEMBER 2019.

Sources

An In-Depth Technical Guide to the Chemical Properties of 1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione, a heterocyclic compound of significant interest in medicinal chemistry. The guide delves into the structural features, synthesis, reactivity, and potential therapeutic applications of this isatin derivative. By synthesizing information on the isatin scaffold and its N-alkylated analogues, this document offers valuable insights for researchers engaged in the design and development of novel therapeutic agents.

Introduction: The Isatin Scaffold - A Privileged Structure in Medicinal Chemistry

Isatin, or 1H-indole-2,3-dione, is a naturally occurring and synthetically versatile heterocyclic compound first identified in 1840.[1] Its unique structure, featuring a planar bicyclic system with a six-membered aromatic ring fused to a five-membered ring containing an amide and a ketone group, underpins its diverse chemical reactivity and biological activity.[2][3] The isatin core is considered a "privileged scaffold" in drug discovery, as its derivatives have been shown to interact with a wide range of biological targets.[1] This has led to the development of isatin-based compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][4]

The reactivity of the isatin molecule is centered around the C2 and C3 carbonyl groups and the N1-position of the indole ring. The N1-position is particularly amenable to substitution, allowing for the introduction of various side chains to modulate the compound's physicochemical and biological properties. The incorporation of a piperidine moiety, a common structural motif in many pharmaceuticals, is a strategic approach to enhance bioactivity and pharmacokinetic profiles.[5] This guide focuses specifically on 1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione, a derivative that combines the privileged isatin scaffold with a flexible piperidine-containing side chain.

Molecular Structure and Physicochemical Properties

The chemical structure of 1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione consists of an isatin core N-alkylated with a 2-(piperidin-1-yl)ethyl group.

Table 1: Predicted Physicochemical Properties of 1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈N₂O₂ | - |

| Molecular Weight | 258.32 g/mol | - |

| Appearance | Likely a colored solid (isatin is orange-red) | [1] |

| Melting Point | Not experimentally determined; likely a crystalline solid | - |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Limited solubility in water. | - |

| logP (predicted) | ~2.5 - 3.5 | - |

Synthesis of 1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione

The synthesis of N-alkylated isatin derivatives is a well-established process in organic chemistry. The primary route to 1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione involves the N-alkylation of isatin with a suitable alkylating agent.

General Synthetic Approach: N-Alkylation

The most common and straightforward method for the synthesis of the target compound is the reaction of isatin with 1-(2-chloroethyl)piperidine or a similar reactive species in the presence of a base.[6] This reaction proceeds via a nucleophilic substitution mechanism where the deprotonated nitrogen of the isatin anion attacks the electrophilic carbon of the alkyl halide.

Experimental Protocol: N-Alkylation of Isatin

-

Deprotonation: Isatin is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile. A base, typically potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution to deprotonate the indole nitrogen, forming the isatin anion.[6] The reaction is often stirred at room temperature until the deprotonation is complete.

-

Alkylation: 1-(2-chloroethyl)piperidine hydrochloride is added to the reaction mixture. The mixture is then heated to facilitate the nucleophilic substitution reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: General synthetic scheme for N-alkylation of isatin.

Chemical Reactivity and Spectroscopic Characterization

The chemical reactivity of 1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione is dictated by the functional groups present in the molecule: the vicinal dicarbonyl system of the isatin core and the tertiary amine of the piperidine ring.

Reactivity of the Isatin Core

The C3-carbonyl group of the isatin core is highly electrophilic and is the primary site for nucleophilic attack. This allows for a variety of condensation reactions with amines, hydrazines, and active methylene compounds to generate a diverse library of derivatives, such as Schiff bases and spiro compounds.[7] The C2-carbonyl, being part of an amide, is less reactive.

Spectroscopic Data

While a dedicated spectrum for the title compound was not found, characteristic spectroscopic features can be predicted based on the analysis of isatin and its N-substituted derivatives.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ketone (C3=O) and amide (C2=O) groups, typically in the range of 1700-1750 cm⁻¹ and 1600-1620 cm⁻¹, respectively. The C-N stretching vibrations of the piperidine and the aromatic C-H and C=C stretching vibrations would also be present.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would display characteristic signals for the aromatic protons of the indole ring (typically between δ 7.0-8.0 ppm). The protons of the ethyl linker would appear as two triplets, and the protons of the piperidine ring would be observed in the upfield region (typically between δ 1.5-3.0 ppm).

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the two carbonyl carbons (C2 and C3) in the downfield region (around δ 160-185 ppm). The aromatic carbons and the aliphatic carbons of the ethyl and piperidine moieties would also be clearly identifiable.

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the ethyl linker and fragmentation of the piperidine ring.[7]

Potential Biological Activities and Therapeutic Applications

The isatin scaffold is a well-established pharmacophore with a wide range of biological activities. The introduction of a piperidine-containing side chain can further enhance these properties and improve the drug-like characteristics of the molecule.

Table 2: Potential Biological Activities of 1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione

| Biological Activity | Rationale |

| Anticancer | Isatin derivatives are known to inhibit various protein kinases and induce apoptosis in cancer cells. The piperidine moiety may enhance cell permeability and target engagement.[8] |

| Antiviral | Isatin derivatives have shown activity against a range of viruses, including HIV.[1] |

| Antimicrobial | The isatin core possesses inherent antibacterial and antifungal properties.[9] |

| Anti-inflammatory | Isatin derivatives can modulate inflammatory pathways.[1] |

| Neuroprotective | Some isatin derivatives have shown potential in models of neurodegenerative diseases.[10] |

The combination of the isatin core and the piperidine ring in 1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione makes it a promising candidate for further investigation in various therapeutic areas. The flexible ethyl linker allows the piperidine moiety to adopt various conformations, which could be advantageous for binding to different biological targets.

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. journals.irapa.org [journals.irapa.org]

- 3. pharmaerudition.org [pharmaerudition.org]

- 4. biomedres.us [biomedres.us]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. dovepress.com [dovepress.com]

- 9. researchgate.net [researchgate.net]

- 10. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

N-Substituted Isatin Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals

Abstract

Isatin (1H-indole-2,3-dione), a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. Substitution at the N-1 position of the isatin ring has proven to be a particularly fruitful strategy for the development of potent therapeutic agents. This in-depth technical guide provides a comprehensive overview of N-substituted isatin derivatives for researchers, scientists, and drug development professionals. We will explore the synthetic methodologies for creating these compounds, delve into their diverse pharmacological activities with a focus on anticancer, antimicrobial, anticonvulsant, and antiviral applications, and elucidate the underlying mechanisms of action. This guide is designed to be a practical resource, offering field-proven insights, detailed experimental protocols, and a wealth of collated data to facilitate the rational design and development of novel N-substituted isatin-based therapeutics.

Introduction: The Isatin Scaffold - A Privileged Structure in Medicinal Chemistry

Isatin is an endogenous indole derivative that has been identified in various biological tissues and fluids.[1] Its unique structural features, including a planar, fused ring system, a reactive C3-ketone, and an amide N-H group, make it an attractive starting point for chemical modification. The ability to readily introduce a wide array of substituents at the N-1 position allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. This has led to the emergence of N-substituted isatins as a prominent class of compounds with a remarkable range of biological activities, including but not limited to anticancer, antimicrobial, anticonvulsant, and antiviral effects.[1][2] Several isatin-based drugs, such as the multi-kinase inhibitor Sunitinib, have successfully reached the market, underscoring the therapeutic potential of this scaffold.[3]

Synthesis of N-Substituted Isatin Derivatives

The synthesis of N-substituted isatin derivatives can be broadly categorized into two main approaches: direct N-substitution of the isatin core and the synthesis of the isatin ring system with the N-substituent already in place.

N-Alkylation and N-Arylation of the Isatin Core

The most straightforward method for preparing N-substituted isatins is the direct alkylation or arylation of the isatin nitrogen. This typically involves the deprotonation of the N-H group with a suitable base, followed by reaction with an electrophile.

This protocol describes a common method for the N-alkylation of isatin using an alkyl halide in the presence of a base.

Materials:

-

Isatin

-

Anhydrous N,N-dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of isatin (1.0 mmol) in anhydrous DMF (5 mL), add potassium carbonate (1.3 mmol).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the isatin anion.

-

Add the desired alkyl halide (1.1 mmol) to the reaction mixture.

-

Heat the reaction mixture to 70-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-alkylated isatin derivative.

Biological Activities of N-Substituted Isatin Derivatives

The structural diversity of N-substituted isatin derivatives has translated into a wide array of pharmacological activities. This section will focus on four key therapeutic areas where these compounds have shown significant promise.

Anticancer Activity

N-substituted isatins have emerged as a prominent class of anticancer agents, with several compounds demonstrating potent activity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

A primary mechanism by which N-substituted isatins exert their anticancer effects is through the inhibition of protein kinases. Many of these derivatives are designed as multi-kinase inhibitors, targeting several key kinases involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][4] Sunitinib, an FDA-approved drug for renal cell carcinoma and gastrointestinal stromal tumors, is a prime example of an N-substituted isatin derivative that functions as a multi-kinase inhibitor.[3]

Many N-substituted isatin derivatives induce apoptosis, or programmed cell death, in cancer cells. This is often achieved through the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. These compounds can decrease the expression of anti-apoptotic proteins like Bcl-2 and increase the expression of pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.[1]

| Compound Type | N-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Isatin-indole hybrid | Indole-2-carboxhydrazide | ZR-75 (Breast) | 0.74 | [1] |

| Isatin-indole hybrid | Indole-2-carboxhydrazide | HT-29 (Colon) | 2.02 | [1] |

| Isatin-indole hybrid | Indole-2-carboxhydrazide | A-549 (Lung) | 0.76 | [1] |

| Sunitinib (Reference) | - | ZR-75 (Breast) | 8.31 | [1] |

| Sunitinib (Reference) | - | HT-29 (Colon) | 10.14 | [1] |

| Sunitinib (Reference) | - | A-549 (Lung) | 5.87 | [1] |

| N-alkyl-isatin-3-imino | 4-chlorophenylacetyl | MCF-7 (Breast) | 50 | [5] |

| Isatin derivative | - | SW620 (Colon) | 0.64 | [6] |

| Isatin derivative | - | MCF-7 (Breast) | 0.79 | [6] |

| Isatin derivative | - | PC-3 (Prostate) | 0.98 | [6] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microtiter plates

-

N-substituted isatin derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of the N-substituted isatin derivatives in culture medium. The final concentration of DMSO should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

The rise of antibiotic resistance has created an urgent need for novel antimicrobial agents. N-substituted isatin derivatives, particularly Schiff bases and Mannich bases, have demonstrated promising activity against a range of bacterial and fungal pathogens.[7][8] The antimicrobial efficacy is often influenced by the nature of the substituent at the N-1 position and other positions on the isatin ring.

The precise mechanisms of antimicrobial action for many N-substituted isatin derivatives are still under investigation. However, it is believed that their lipophilic character, which can be modulated by the N-substituent, facilitates their transport across the microbial cell membrane. Once inside the cell, they may interfere with various cellular processes, including DNA replication, protein synthesis, or enzyme function. For instance, some isatin-based Schiff bases have been shown to inhibit bacterial DNA gyrase.[9]

| Compound Type | N-Substituent | Microorganism | MIC (µg/mL) | Reference |

| Schiff base of p-nitroaniline and isatin (Cobalt(II) complex) | - | Bacillus subtilis | 5.0 | [8] |

| Schiff base of p-nitroaniline and isatin (Cobalt(II) complex) | - | Escherichia coli | 5.0 | [8] |

| Schiff base | 4-nitrobenzylideneamino)-phenylimino | S.aureus | 9.4 | [10] |

| Schiff base | 4-nitrobenzylideneamino)-phenylimino | E.coli | 9.8 | [10] |

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

N-substituted isatin derivatives (dissolved in a suitable solvent like DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Inoculum suspension of the microorganism (adjusted to 0.5 McFarland standard)

-

Microplate reader (optional)

Procedure:

-

Prepare a series of two-fold dilutions of the N-substituted isatin derivatives in the broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Prepare a standardized inoculum of the test microorganism in the broth medium.

-

Add 100 µL of the inoculum to each well, resulting in a final volume of 200 µL and a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a growth control well (inoculum without any compound) and a sterility control well (broth medium only).

-

Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The MIC can also be determined by measuring the absorbance at 600 nm.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. Several N-substituted isatin derivatives have shown significant anticonvulsant activity in preclinical models, suggesting their potential as novel antiepileptic drugs.[11][12]

A key mechanism underlying the anticonvulsant activity of some N-substituted isatin derivatives is the enhancement of GABAergic neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. By increasing the levels of GABA in the brain, these compounds can enhance inhibitory signaling and suppress seizure activity.[2][13]

| Compound ID | N-Substituent | MES Test (% Protection at 100 mg/kg) | PTZ Test (% Protection at 100 mg/kg) | Reference |

| Ib | 4-chlorobenzoyl | 83.3 | 66.7 | [2] |

| Ie | 5-methyl, 4-chlorobenzoyl | 100 | 83.3 | [2] |

| Ih | 5-chloro, 4-chlorobenzoyl | 83.3 | 83.3 | [2] |

| Ii | 5-chloro, 4-hydroxybenzoyl | 100 | 83.3 | [2] |

| 4j | 4-((2-methoxyphenyl)carbamoyl)benzylidene | Significant activity | Potent activity | [11] |

| 4l | 4-((4-methoxyphenyl)carbamoyl)benzylidene | Significant activity | Potent activity | [11] |

These are standard preclinical models used to evaluate the anticonvulsant potential of test compounds.

Animals:

-

Male Swiss albino mice (20-25 g)

Maximal Electroshock (MES) Test:

-

Administer the N-substituted isatin derivative or vehicle intraperitoneally (i.p.) to the mice.

-

After a predetermined time (e.g., 30 or 60 minutes), deliver an electrical stimulus (e.g., 50 mA, 0.2 seconds) through corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

-

The absence of this phase is considered as protection.

Pentylenetetrazole (PTZ) Induced Seizure Test:

-

Administer the N-substituted isatin derivative or vehicle i.p. to the mice.

-

After a predetermined time, administer a convulsant dose of PTZ (e.g., 80 mg/kg, i.p.).

-

Observe the mice for the onset of clonic and tonic seizures for a period of 30 minutes.

-

The absence of seizures or a significant delay in the onset of seizures compared to the vehicle-treated group indicates anticonvulsant activity.

Antiviral Activity

N-substituted isatin derivatives have demonstrated a broad spectrum of antiviral activity against various DNA and RNA viruses, including Human Immunodeficiency Virus (HIV), Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), and Herpes Simplex Virus (HSV).[14][15][16]

A common mechanism of antiviral action for these compounds is the inhibition of key viral enzymes that are essential for viral replication.

-

HIV Reverse Transcriptase Inhibition: Some N-substituted isatin derivatives can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its enzymatic activity and prevents the conversion of viral RNA into DNA.[17][18]

-

SARS-CoV-2 Main Protease (Mpro) Inhibition: The main protease of SARS-CoV-2 is a crucial enzyme for processing viral polyproteins. N-substituted isatin derivatives have been identified as potent inhibitors of Mpro, blocking the viral replication cycle.[19][20][21]

| Compound Type | N-Substituent | Virus | EC₅₀ | Reference |

| Schiff base | - | HIV-1 | 8 µg/mL | [14] |

| Schiff base | - | HIV-2 | 41.5 µg/mL | [14] |

| Thiosemicarbazone | - | Coxsackie B4 virus | 0.4 - 2.1 µg/mL | [15] |

| Isatin derivative | - | SARS-CoV-2 3CLpro | 45 nM (IC₅₀) | [19] |

| Isatin derivative | - | SARS-CoV-2 3CLpro | 47 nM (IC₅₀) | [19] |

| Isatin derivative | - | SARS-CoV-2 3CLpro | 53 nM (IC₅₀) | [19] |

Conclusion and Future Perspectives

N-substituted isatin derivatives represent a highly versatile and promising class of compounds in the field of drug discovery. The ease of synthesis and the ability to introduce a wide range of substituents at the N-1 position provide a powerful platform for the development of novel therapeutic agents with diverse biological activities. The successful clinical application of Sunitinib serves as a strong validation of the therapeutic potential of this scaffold.

Future research in this area should focus on several key aspects:

-

Rational Design: Utilizing computational modeling and structure-activity relationship (SAR) studies to design more potent and selective derivatives.

-

Mechanism of Action Studies: Further elucidation of the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

-

Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of N-substituted isatins to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Combination Therapies: Exploring the synergistic effects of N-substituted isatin derivatives with existing drugs to enhance therapeutic efficacy and overcome drug resistance.

By continuing to explore the rich chemistry and biology of N-substituted isatin derivatives, the scientific community is well-positioned to develop the next generation of innovative medicines to address a wide range of unmet medical needs.

References

- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing. 2024.

- Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA Levels in Mice.

- Isatin derivatives as broad-spectrum antiviral agents: the current landscape. PMC. 2022.

- Sunitinib's mechanism of action. Sunitinib is an inhibitor for various...

- (PDF) Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models And Its Effect on Brain GABA Levels in Mice.

- Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)

- Potent inhibitors of SARS-CoV-2 3C-like protease derived from N-substituted is

- Mechanism of inhibition of HIV-1 reverse transcriptase by non-nucleoside inhibitors. Nature Structural & Molecular Biology. 1995.

- Synthesis and antibacterial activity of Schiff bases of 5-substituted isatins.

- Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. PubMed. 2024.

- In-vitro Study of HIV-derived Reverse Transcriptase Inhibition. Bentham Science. 2024.

- Potent inhibitors of SARS-CoV-2 3C-like protease derived from N-substituted isatin compounds | Request PDF.

- New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simul

- Sunitinib Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx.

- Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. MDPI.

- A Review on the Antimicrobial Activity of Schiff Bases: D

- Synthesis and antiviral properties of novel indole-based thiosemicarbazides and 4-thiazolidinones. PMC. 2015.

- Ring deactivating effect on antimicrobial activities of metal complexes of the schiff base of p-nitroaniline and isatin. Journal of Chemical and Pharmaceutical Research.

- (PDF) New thiosemicarbazones possessing activity against SARS-CoV-2 and H1N1 influenza viruses.

- Sunitinib mechanism of action. TK: tyrosine kinase; RTK: receptor...

- Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity. PubMed Central. 2021.

- Effect of isatin derivatives on GABA levels in rat brain after MES and PTZ induced convulsion.

- Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2. Journal of Biological Chemistry.

- Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors.

- synthesis and evaluation of new isatin derivatives for cytotoxic activity.

- HIV: Mechanisms of Action of NRTIs. YouTube. 2013.

- Apoptosis Regul

- New insights in the mechanism of the SARS-CoV-2 Mpro inhibition by benzisoselenazolones and diselenides. ChemRxiv.

- (PDF) Synthesis and anti-microbial activities of some novel schiff bases of 5-substituted isatin derivatives.

- A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). MDPI.

- Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). PubMed Central.

- Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA.

- ANTICONVULSANT ACTIVIT. Pharmacologyonline. 2018.

- Evaluating Anticonvulsant and Neuroprotective potentials of New Hydantoin Derivatives in PTZ and MES Models | Request PDF.

- Inhibitors of HIV-1 Reverse Transcriptase—Associ

- New Isatin Derivatives Based Isopropyl-Thiosemicarbazone: Synthesis, Spectroscopic Characterization, and Theoretical Studies. DergiPark.

- Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N -Benzyl Isatin Derivatives.

- Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Deriv

- Novel inhibition mechanism of SARS-CoV-2 main protease by ebselen and its deriv

- Efficient synthesis, biological evaluation, and docking study of isatin based deriv

- Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. PMC.

- What is the mechanism of Sunitinib Malate?.

- In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. PMC.

Sources

- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 2. Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA Levels in Mice [pubs.sciepub.com]

- 3. researchgate.net [researchgate.net]

- 4. ClinPGx [clinpgx.org]

- 5. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 13. researchgate.net [researchgate.net]

- 14. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antiviral properties of novel indole-based thiosemicarbazides and 4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanism of inhibition of HIV-1 reverse transcriptase by non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benthamdirect.com [benthamdirect.com]

- 19. Potent inhibitors of SARS-CoV-2 3C-like protease derived from N-substituted isatin compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of N-(2-(piperidin-1-yl)ethyl)isatin

An In-Depth Technical Guide to the Putative Mechanisms of Action of N-(2-(piperidin-1-yl)ethyl)isatin and its Analogs

Executive Summary

Isatin (1H-indole-2,3-dione) represents a highly valued "privileged scaffold" in medicinal chemistry, serving as the foundational structure for a multitude of synthetic compounds with diverse therapeutic potential. Its versatile chemical nature allows for modifications at the N-1, C-5, and C-7 positions, leading to a vast chemical space for drug discovery. This guide focuses on N-(2-(piperidin-1-yl)ethyl)isatin, a specific derivative where the isatin core is N-alkylated with a piperidinylethyl moiety. While direct, comprehensive studies on this exact molecule are limited, a wealth of data exists for structurally related isatin-piperidine hybrids.

This document synthesizes the available scientific literature on these analogs to construct a detailed overview of the putative mechanisms of action for N-(2-(piperidin-1-yl)ethyl)isatin. By examining the established biological activities of its chemical relatives, we can infer its likely molecular targets and cellular effects. The primary mechanisms explored herein include the inhibition of protein kinases, modulation of cholinesterases, and induction of apoptosis, which are implicated in anticancer, neuroprotective, and anticonvulsant activities, respectively. This guide provides researchers and drug development professionals with a foundational understanding, detailed experimental protocols for mechanism elucidation, and insights into the structure-activity relationships that govern the therapeutic potential of this class of compounds.

The Isatin Scaffold: A Foundation for Therapeutic Diversity

The isatin core is an endogenous indole derivative found in mammalian tissues, possessing a unique combination of a keto and a lactam carbonyl group. This arrangement confers a high degree of reactivity, particularly at the C-3 carbonyl, which readily undergoes condensation reactions. This chemical versatility has been exploited by medicinal chemists to generate extensive libraries of isatin-based compounds. Derivatives of isatin have been shown to exhibit a remarkable range of biological activities, including anticancer, antiviral, anticonvulsant, and anti-inflammatory properties.[1][2][3][4] The therapeutic potential of these compounds often arises from their ability to interact with a variety of biological targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions.

The addition of a substituent at the N-1 position is a common strategy to modulate the compound's physicochemical properties, such as lipophilicity and aqueous solubility, which in turn affects its pharmacokinetic and pharmacodynamic profile. The introduction of the basic piperidinylethyl side chain is specifically designed to enhance these properties and facilitate interactions with biological targets.

Synthesis and Chemical Reactivity

The synthesis of N-(2-(piperidin-1-yl)ethyl)isatin is typically achieved through a standard N-alkylation reaction. This involves the deprotonation of the isatin nitrogen, which is weakly acidic, followed by a nucleophilic substitution reaction with a suitable alkylating agent like 1-(2-chloroethyl)piperidine.

Caption: General synthesis pathway for N-(2-(piperidin-1-yl)ethyl)isatin.

An important chemical consideration for isatin derivatives in the presence of secondary amines like piperidine is the potential for ring-opening. Studies have shown that under certain conditions (e.g., aqueous methanol), piperidine can attack the C-2 carbonyl of the isatin ring, leading to the formation of a 1-(2'-aminophenyl)-2-(piperidin-1-yl)ethane-1,2-dione derivative.[5][6] This reactivity highlights a potential metabolic or degradation pathway and underscores the importance of structural integrity under physiological conditions.

Postulated Mechanisms of Action Based on Analog Studies

By analyzing the activities of structurally similar isatin derivatives, we can postulate several key mechanisms of action for N-(2-(piperidin-1-yl)ethyl)isatin.

Inhibition of Protein Kinases

A predominant mechanism of action for many anticancer isatin derivatives is the inhibition of protein kinases, particularly tyrosine kinases.[2]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Many isatin-based molecules have been identified as potent inhibitors of VEGFR2, a key regulator of angiogenesis (the formation of new blood vessels).[1][7] Cancer tumors require angiogenesis to grow and metastasize. By binding to the ATP-binding site of the VEGFR2 kinase domain, these inhibitors block the downstream signaling cascade that leads to endothelial cell proliferation and migration. Molecular docking studies of isatin-hydrazone hybrids, which also incorporate piperidine moieties, have shown strong binding interactions with the VEGFR2 kinase domain.[1][7] It is highly probable that N-(2-(piperidin-1-yl)ethyl)isatin engages this target similarly.

Caption: Competitive inhibition of the VEGFR2 kinase ATP-binding site.

Cholinesterase Inhibition

Several isatin derivatives, particularly Mannich bases incorporating a piperidine ring, have demonstrated potent inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8] These enzymes are responsible for hydrolyzing the neurotransmitter acetylcholine (ACh).

-

Relevance to Alzheimer's Disease: The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive deficits.[8] Inhibiting AChE and BChE increases the concentration and duration of ACh in the synaptic cleft, enhancing cholinergic neurotransmission. Isatin-piperidine hybrids have shown inhibitory activity that is several times more potent than the clinically used drug Tacrine.[8] This suggests a strong potential for N-(2-(piperidin-1-yl)ethyl)isatin to act as a dual cholinesterase inhibitor, a desirable profile for Alzheimer's therapy.[9][10]

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.

Induction of Apoptosis

Beyond kinase inhibition, isatin derivatives exert anticancer effects by directly influencing programmed cell death, or apoptosis.[2] Studies on isatin sulfonamide hybrids with a piperidinylsulfonyl moiety showed significant cytotoxic and apoptotic effects on hepatocellular carcinoma cell lines.[11]

Key markers of apoptosis modulated by these compounds include:

-

Cell Cycle Arrest: Compounds were shown to arrest the cell cycle at the G2/M phase, preventing cell division.[11]

-

Bcl-2 Suppression: A significant decrease in the expression of the anti-apoptotic protein Bcl-2 was observed.

-

Urokinase and Heparanase Suppression: The compounds also inhibited proteins involved in tumor invasion and metastasis.[11]

These findings suggest that N-(2-(piperidin-1-yl)ethyl)isatin could trigger apoptosis in cancer cells through multiple pathways, making it a promising candidate for further investigation.

Experimental Protocols for Mechanism Elucidation

To validate the putative mechanisms of action for N-(2-(piperidin-1-yl)ethyl)isatin, a series of well-established in vitro assays are required. The following protocols are foundational for this purpose.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is a gold standard for measuring AChE activity.

Principle: AChE hydrolyzes acetylthiocholine iodide (ATCI) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that is measured at 412 nm. The rate of color formation is proportional to AChE activity.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Phosphate Buffer (PB): 100 mM, pH 8.0.

-

AChE Solution: Prepare a stock solution of human recombinant AChE in PB.

-

ATCI Solution: 10 mM in deionized water.

-

DTNB Solution: 3 mM in PB.

-

Inhibitor Solution: Prepare a stock solution of N-(2-(piperidin-1-yl)ethyl)isatin in DMSO, then create serial dilutions in PB.

-

-

Assay Procedure (96-well plate):

-

To each well, add 25 µL of the inhibitor solution at various concentrations (or PB for control).

-

Add 50 µL of AChE solution to all wells and incubate at 37°C for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme.

-

Add 125 µL of DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of the ATCI substrate solution to each well.

-

Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration.

-

Determine the percentage of inhibition: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

-

Plot % Inhibition versus inhibitor concentration and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Protocol 2: In Vitro Kinase Inhibition Assay (VEGFR2)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Principle: A recombinant VEGFR2 kinase is incubated with a specific peptide substrate, ATP, and the test compound. The amount of phosphorylated substrate is then quantified, often using luminescence (e.g., ADP-Glo™ Kinase Assay) or fluorescence methods.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Kinase Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and BSA.

-

VEGFR2 Enzyme: Recombinant human VEGFR2.

-

Substrate: A specific peptide substrate for VEGFR2.

-

ATP Solution: At a concentration near the Kₘ for the enzyme.

-

Inhibitor Solution: Serial dilutions of N-(2-(piperidin-1-yl)ethyl)isatin in kinase buffer with a small percentage of DMSO.

-

-

Assay Procedure:

-

Add the inhibitor solution to the wells of a 96-well plate.

-

Add the VEGFR2 enzyme and substrate solution to the wells.

-

Incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding the ATP solution.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and quantify the result using a detection reagent (e.g., add ADP-Glo™ reagent to measure the amount of ADP produced, which corresponds to kinase activity).

-

-

Data Analysis:

-

The signal (e.g., luminescence) is inversely proportional to kinase inhibition.

-

Calculate the percentage of inhibition relative to a no-inhibitor control.

-

Determine the IC₅₀ value by plotting inhibition versus concentration.

-

Protocol 3: Cell Viability and Apoptosis Assay

This workflow assesses the cytotoxic and pro-apoptotic effects of the compound on cancer cell lines.

Step-by-Step Methodology:

-

Cell Culture: Culture a relevant cancer cell line (e.g., HepG2, a liver cancer line) in appropriate media until ~80% confluency.

-

MTT Assay (for Cytotoxicity):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of N-(2-(piperidin-1-yl)ethyl)isatin for 24, 48, or 72 hours.

-

Add MTT reagent to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to a purple formazan product.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm. The signal is proportional to the number of viable cells.

-

Calculate the IC₅₀ for cytotoxicity.

-

-

Annexin V/Propidium Iodide (PI) Staining (for Apoptosis):

-

Treat cells in a 6-well plate with the compound at its IC₅₀ concentration.

-

After treatment, harvest the cells and wash with PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI stain.

-

Incubate in the dark for 15 minutes.

-

Analyze the cells using a flow cytometer.

-

Interpretation: Annexin V-positive/PI-negative cells are in early apoptosis; Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.

-

Caption: Workflow for elucidating the mechanism of action.

Conclusion and Future Directions

N-(2-(piperidin-1-yl)ethyl)isatin stands as a promising molecule at the intersection of several key therapeutic pathways. Based on extensive evidence from structurally related analogs, its mechanism of action is likely multifaceted, involving the inhibition of crucial protein kinases like VEGFR2, the potent modulation of cholinesterases, and the induction of apoptosis in cancer cells. The piperidinylethyl moiety is critical, likely enhancing the compound's bioavailability and interaction with these targets.

Future research should focus on validating these putative mechanisms directly for N-(2-(piperidin-1-yl)ethyl)isatin. This includes:

-

Direct Target Engagement Assays: Confirming binding to VEGFR2, AChE, and BChE.

-

In Vivo Efficacy Studies: Evaluating the compound's performance in animal models of cancer and neurodegenerative disease.

-

Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule.

-

Broad-Spectrum Kinase Panel Screening: To identify potential off-target effects and discover novel therapeutic applications.

By systematically pursuing these lines of inquiry, the full therapeutic potential of N-(2-(piperidin-1-yl)ethyl)isatin can be unlocked, paving the way for the development of novel treatments for complex diseases.

References

- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). PubMed Central.

-

Inhibitory effects of isatin Mannich bases on carbonic anhydrases, acetylcholinesterase, and butyrylcholinesterase. Taylor & Francis Online. [Link]

-

Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. SAGE Journals. [Link]

-

Comparison of the activities of 2-(Piperidin-1-yl)ethyl) and (2- Morpholinoethyl)-linked molecules against liver cancer. ResearchGate. [Link]

-

RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. MDPI. [Link]

-

Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. ResearchGate. [Link]

-

Synthesis, Characterization and Antibacterial Activity of Carbamate Derivatives of Isatin. Journal of Pharmaceutical Research International. [Link]

-

A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing. [Link]

-

New Insights into the Structural Requirements of Isatin-Derived Pro-Apoptotic Agents against Acute Myeloid Leukemia. PubMed Central. [Link]

-

Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. Journal of Biomolecular Structure and Dynamics. [Link]

-

A versatile synthetic approach to various 5-alkynyl modified isatin derivatives: Cytotoxicity, acetylcholinesterase inhibition activity and molecular modeling study. PubMed. [Link]

-

Isatin derivatives as broad-spectrum antiviral agents: the current landscape. PubMed Central. [Link]

-

N-1,2,3-triazole-isatin derivatives for cholinesterase and β-amyloid aggregation inhibition: A comprehensive bioassay study. PubMed. [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF NEW ISATIN DERIVATIVES. ResearchGate. [Link]

-

Isatin Conjugates as Antibacterial Agents: A Brief Review. ResearchGate. [Link]

-

An insight into the recent developments in anti-infective potential of indole and associated hybrids. PubMed Central. [Link]

-

Anticonvulsant Activity of Novel 1(Substituted Benzylidene)4(1(MorpholinoPiperidino Methyl)2,3Dioxoindolin5yl) Semicarbazide Der. Ovid. [Link]

- Isatin derivatives as acetylcholinesterase inhibitors and analgesics.

-

Anticancer Effects with Molecular Docking Confirmation of Newly Synthesized Isatin Sulfonamide Molecular Hybrid Derivatives against Hepatic Cancer Cell Lines. National Institutes of Health. [Link]

-

Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. PubMed Central. [Link]

-

Synthesis, Characterization, Molecular Docking, and Antimicrobial Evaluation of New Acetylenic Mannich Bases of Isatin–Thiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences. [Link]

-

Ethyl 2-(piperidin-1-yl)acetate (C9H17NO2). PubChem. [Link]

-

New Insights into the Structural Requirements of Isatin-Derived Pro-Apoptotic Agents against Acute Myeloid Leukemia. MDPI. [Link]

-

Synthesis, Anticonvulsant and Neurotoxicity Evaluation of Some Newer N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide Analogs. Al-Ahliyya Amman University. [Link]

Sources

- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Insights into the Structural Requirements of Isatin-Derived Pro-Apoptotic Agents against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. maxapress.com [maxapress.com]

- 6. researchgate.net [researchgate.net]

- 7. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. N-1,2,3-triazole-isatin derivatives for cholinesterase and β-amyloid aggregation inhibition: A comprehensive bioassay study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Effects with Molecular Docking Confirmation of Newly Synthesized Isatin Sulfonamide Molecular Hybrid Derivatives against Hepatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-(2-(Piperidin-1-yl)ethyl)-1H-indole-2,3-dione

Abstract

Isatin (1H-indole-2,3-dione) and its N-substituted derivatives are a prominent class of heterocyclic compounds, recognized for their versatile roles as precursors in drug synthesis and their diverse pharmacological activities.[1][2] This guide provides a comprehensive, in-depth analysis of the spectroscopic characterization of a specific N-substituted isatin derivative, 1-(2-(piperidin-1-yl)ethyl)-1H-indole-2,3-dione. Leveraging foundational principles of mass spectrometry, infrared spectroscopy, nuclear magnetic resonance, and UV-Visible spectroscopy, we will elucidate the structural features of this molecule. This document is intended for researchers, scientists, and professionals in drug development, offering both a theoretical framework and practical, field-proven protocols for the robust characterization of novel isatin derivatives.

Introduction: The Significance of N-Substituted Isatins

The isatin scaffold, featuring a fused benzene and py-rrole ring system with two carbonyl groups at positions 2 and 3, is a privileged structure in medicinal chemistry.[2] Its synthetic versatility allows for extensive modification at the nitrogen atom (N-1), the aromatic ring, and the C-3 carbonyl position, leading to a vast library of derivatives with a wide spectrum of biological activities, including anticancer, antiviral, and anticonvulsant properties.[1][2] The title compound, 1-(2-(piperidin-1-yl)ethyl)-1H-indole-2,3-dione, incorporates a piperidinylethyl moiety at the N-1 position, a common strategy to enhance solubility and modulate pharmacokinetic properties. Accurate and unambiguous structural confirmation is the bedrock of any drug discovery program; therefore, a multi-faceted spectroscopic approach is essential.

Molecular Structure and Analytical Workflow

The primary objective of this guide is to confirm the molecular structure and assign all relevant spectroscopic signals to the corresponding atoms of 1-(2-(piperidin-1-yl)ethyl)-1H-indole-2,3-dione. The molecule consists of three key fragments: the isatin core, the ethyl linker, and the piperidine ring. Our analytical workflow is designed to systematically probe these fragments.

Caption: Workflow for the characterization of 1-(2-(piperidin-1-yl)ethyl)-1H-indole-2,3-dione.

Below is the annotated structure with atom numbering used for subsequent NMR assignments.

Caption: Annotated structure of the target molecule for NMR assignments.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is the first crucial step, providing the molecular weight of the compound and thus confirming its elemental formula. Electrospray Ionization (ESI) is the preferred method for this type of molecule due to its soft ionization nature, which typically keeps the molecule intact and provides a clear molecular ion peak.

Expected Results: The molecular formula is C₁₅H₁₈N₂O₂. The expected monoisotopic mass is 258.1368 g/mol . In positive-ion ESI-MS, the primary observation should be the protonated molecular ion [M+H]⁺ at an m/z of approximately 259.1441.

Fragmentation Analysis: Tandem MS (MS/MS) experiments are invaluable for confirming the structure. For N-alkyl isatin derivatives, a characteristic fragmentation pattern involves the cleavage of the N-C bond of the alkyl chain.[3][4]

-

Primary Fragmentation: A key fragmentation is the cleavage of the C9-N10 bond, leading to the formation of a stable piperidinemethyl cation at m/z 98.10. Another significant fragmentation is the cleavage at the N1-C8 bond, which would generate the isatin radical cation at m/z 147.04.

| Ion | Expected m/z | Description |

| [M+H]⁺ | 259.14 | Protonated molecular ion |

| [C₅H₁₀N-CH₂]⁺ | 98.10 | Piperidinemethyl cation (from C9-N10 cleavage) |

| [Isatin]⁺˙ | 147.04 | Isatin radical cation (from N1-C8 cleavage) |

| [Isatin-CO]⁺˙ | 119.05 | Loss of carbon monoxide from the isatin fragment |

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. The most prominent features in the spectrum of 1-(2-(piperidin-1-yl)ethyl)-1H-indole-2,3-dione will be the carbonyl stretching vibrations of the isatin core and the C-N and C-H stretching vibrations of the aliphatic side chain.

Expected Absorptions:

-

C=O Stretching: The isatin moiety contains two carbonyl groups: an α-keto group at C-3 and an amide (lactam) carbonyl at C-2. These will give rise to two strong, distinct absorption bands. The ketone C=O typically absorbs at a higher frequency than the amide C=O. For isatin itself, these appear around 1743 cm⁻¹ and 1691 cm⁻¹.[5] Substitution at N-1 slightly alters these values.

-

C-N Stretching: The C-N bonds within the isatin ring and the piperidine ring will produce stretching vibrations in the 1300-1100 cm⁻¹ region.[5]

-

Aromatic C=C Stretching: The benzene ring of the isatin core will show characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region.

-

Aliphatic C-H Stretching: The CH₂ groups of the ethyl linker and the piperidine ring will exhibit stretching vibrations just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

| Vibrational Mode | Expected Frequency (cm⁻¹) | Structural Unit |

| C=O (Ketone, C-3) | ~1745 - 1760 | Isatin Core |

| C=O (Amide, C-2) | ~1700 - 1720 | Isatin Core |

| C=C (Aromatic) | ~1610, 1470 | Isatin Core |

| C-H (Aliphatic) | ~2850 - 2950 | Ethyl Linker & Piperidine |

| C-N (Aliphatic/Amide) | ~1300 - 1100 | Piperidine, Linker, Isatin Core |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR provides information on the carbon skeleton. 2D NMR techniques like COSY and HSQC are then used to establish connectivity.

¹H NMR Spectroscopy

Expected Chemical Shifts (δ) in CDCl₃:

-

Isatin Aromatic Protons (4H): The four protons on the benzene ring of the isatin core will appear in the aromatic region (δ 7.0-7.8 ppm). Due to the electron-withdrawing nature of the carbonyl groups, the H-7 proton is expected to be the most downfield.

-

Ethyl Linker Protons (4H): The two methylene groups of the ethyl linker will appear as two distinct triplets (assuming free rotation). The protons on C-8 (α to the isatin nitrogen) will be more deshielded (δ ~3.8-4.0 ppm) than the protons on C-9 (α to the piperidine nitrogen, δ ~2.7-2.9 ppm).

-

Piperidine Protons (10H): The protons of the piperidine ring will appear in the aliphatic region. The four protons on C-11 (α to the nitrogen) will be downfield (δ ~2.5-2.7 ppm) compared to the six protons on C-12 and C-13 (β and γ to the nitrogen), which will likely appear as a broad multiplet (δ ~1.4-1.7 ppm).

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| H-7 | ~7.7 - 7.8 | d | 1H |

| H-5, H-6 | ~7.5 - 7.6 | m | 2H |

| H-4 | ~7.1 - 7.2 | d | 1H |

| H-8 (N-CH₂) | ~3.8 - 4.0 | t | 2H |

| H-9 (N-CH₂) | ~2.7 - 2.9 | t | 2H |

| H-11 (Pip α) | ~2.5 - 2.7 | m | 4H |

| H-12, H-13 (Pip β,γ) | ~1.4 - 1.7 | m | 6H |

¹³C NMR Spectroscopy

Expected Chemical Shifts (δ) in CDCl₃:

-

Carbonyl Carbons (C-2, C-3): The two carbonyl carbons are the most deshielded, appearing far downfield. The ketone carbon (C-3) is typically found around δ 183-185 ppm, while the amide carbon (C-2) is around δ 158-160 ppm.

-

Aromatic Carbons: The six carbons of the isatin's benzene ring will resonate between δ 110-150 ppm.

-

Aliphatic Carbons: The carbons of the ethyl linker and piperidine ring will appear in the upfield region (δ 20-60 ppm).

| Carbon Assignment | Predicted δ (ppm) |

| C-3 (C=O) | ~183 - 185 |

| C-2 (C=O) | ~158 - 160 |

| C-7a | ~150 - 152 |

| C-5, C-6, C-3a | ~122 - 139 |

| C-4, C-7 | ~111 - 118 |

| C-9 | ~56 - 58 |

| C-11 | ~54 - 55 |

| C-8 | ~39 - 41 |

| C-13 | ~25 - 26 |

| C-12 | ~23 - 24 |

UV-Visible Spectroscopy

Expertise & Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The isatin chromophore possesses both π→π* and n→π* transitions. The extended conjugation in the indole-2,3-dione system results in characteristic absorption bands.

Expected Absorptions (in Methanol or Ethanol): The spectrum is expected to show multiple absorption bands.[6]

-

π→π Transitions:* Strong absorptions are expected in the UV region, typically around 240-250 nm and 290-310 nm, corresponding to electronic transitions within the aromatic and carbonyl systems.[6][7]

-

n→π Transition:* A weaker, broad absorption band is expected at longer wavelengths, in the visible region (~400-420 nm).[6] This band is responsible for the characteristic orange-red color of isatin and its derivatives and arises from the excitation of a non-bonding electron from one of the carbonyl oxygens to an anti-bonding π* orbital.

| Transition Type | Expected λₘₐₓ (nm) | Chromophore |

| π→π | ~245, ~305 | Aromatic ring and conjugated carbonyls |

| n→π | ~410 - 420 | Carbonyl groups |

Experimental Protocols

The following protocols are standardized methodologies for acquiring high-quality spectroscopic data.

Mass Spectrometry Protocol (ESI-MS)

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Source Parameters: Operate in positive ion mode. Optimize capillary voltage (~3.5-4.5 kV), cone voltage, and source temperature to maximize the signal of the [M+H]⁺ ion.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. For MS/MS, select the [M+H]⁺ ion (m/z 259.1) as the precursor and apply collision-induced dissociation (CID) with varying collision energies to generate a fragmentation spectrum.

Infrared Spectroscopy Protocol (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid, dry sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan with a clean, empty crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum.

-

Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform baseline correction and peak picking.

NMR Spectroscopy Protocol (¹H, ¹³C)

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Shim the magnetic field to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Integrate the ¹H NMR signals and reference the spectra to TMS.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the complete structural elucidation of 1-(2-(piperidin-1-yl)ethyl)-1H-indole-2,3-dione. By systematically applying mass spectrometry, IR, NMR, and UV-Visible spectroscopy, researchers can unequivocally confirm the identity, purity, and detailed structural features of this and related N-substituted isatin derivatives. This multi-technique approach ensures the scientific integrity required for advancing novel compounds through the drug discovery and development pipeline.

References

-

Sonawane, R. P., & Tripathi, R. R. (2013). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. International Letters of Chemistry, Physics and Astronomy, 12, 30-36. Available at: [Link]

-

Semantic Scholar. (2013). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. Available at: [Link]

-

Mehta, B., & Singh, P. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 9(60), 35051-35081. Available at: [Link]

-

Al-Romaigh, H. A., et al. (2015). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules. Mass Spectrometry Letters, 6(2), 24-28. Available at: [Link]

-

ResearchGate. (n.d.). (a) The UV-Vis absorption and (b) the fluorescent 3D spectra of 1H-indole-2,3-dione 0.05 mM. Available at: [Link]

-

PubChem. (n.d.). 1-(2-phenylethyl)-1H-indole-2,3-dione. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine. In NIST Chemistry WebBook. Available at: [Link]

-

OAK National Repository. (2015). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules: Precursor for the Preparation of Biological Active Heterocycles. Available at: [Link]

-

ResearchGate. (n.d.). Mass Spectra of 1H-indole-2,3-dione (Isatin). Available at: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

-

Waters Corporation. (2018, August 22). Fundamentals of MS (7 of 7) - Fragmentation [Video]. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). UV-vis spectra and mass spectra of the products from indole and its derivatives. Available at: [Link]